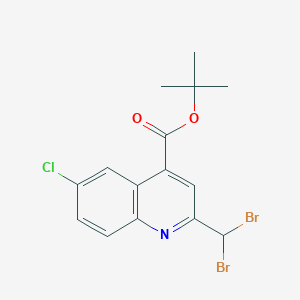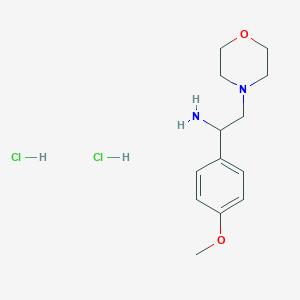![molecular formula C16H18N4O B1452150 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-58-4](/img/structure/B1452150.png)
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Übersicht
Beschreibung
This compound is a derivative of pyridazinone, a class of heterocyclic compounds . It has a molecular weight of 280.33 . The IUPAC name is 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N4O/c1-9-3-6-12(7-10(9)2)20-15-13(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,18H,4-5H2,1-2H3, (H,19,21) .Wissenschaftliche Forschungsanwendungen
Biological Activities and Synthesis
1-(3,4-Dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is part of a class of compounds that exhibit various biological activities. Such compounds, including pyrazolo[3,4-d]pyridazines, have been found to have significant antimicrobial, anti-inflammatory, and analgesic activities. These properties are often explored in the synthesis of new drugs. Moreover, the synthesis of these compounds involves efficient protocols and molecular orbital calculations, contributing to organic chemistry and pharmacology (Zaki, Sayed, & Elroby, 2016).
Heterocyclic Synthesis
The chemical compound is also utilized in heterocyclic synthesis. This involves creating complex molecular structures, which are essential in developing new pharmaceuticals and materials with specific properties. For instance, α-Enones, similar in structure to this compound, have been used in classical synthetic approaches to create diverse heterocyclic compounds (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).
Antibacterial and Antifungal Activities
Research on pyrazolo[3,4-d]pyridazine derivatives, including compounds similar to this compound, has shown that they possess notable antibacterial and antifungal activities. This makes them candidates for further exploration as antimicrobial agents in medical applications (Akbas & Berber, 2005).
Potential as PDE5 Inhibitors
In the context of pharmaceutical research, certain pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated as inhibitors of PDE5, an enzyme involved in various physiological processes. These compounds have shown potential as peripheral vasodilators, which can be beneficial in treating conditions like erectile dysfunction and pulmonary hypertension (Piaz et al., 2002).
Wirkmechanismus
Target of Action
The primary target of the compound 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1 . This results in the inhibition of necroptosis, a type of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that is regulated by RIPK1 . By inhibiting RIPK1, the compound effectively blocks necroptosis, thereby preventing cell death .
Pharmacokinetics
In terms of pharmacokinetics, the compound has acceptable properties. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating that a significant proportion of the compound is able to reach the systemic circulation when administered orally.
Result of Action
The inhibition of RIPK1 by the compound results in the blockage of necroptosis . This can effectively protect cells from death induced by necroptosis . In addition, the compound can inhibit the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Biochemische Analyse
Biochemical Properties
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is a crucial regulator in the necroptosis signaling pathway . This interaction is characterized by high binding affinity and inhibition potency, making it a potential therapeutic agent for inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated anticancer activity against renal cancer cell lines . The compound’s ability to inhibit RIPK1 also suggests its potential in regulating necroptosis, a form of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits RIPK1 by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules involved in necroptosis . This inhibition leads to the suppression of necroptosis and the associated inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timePreliminary studies suggest that it maintains its inhibitory activity against RIPK1 over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce various metabolites . These metabolic processes are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Understanding its transport mechanisms is essential for developing effective delivery systems and improving its bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals are likely involved in its subcellular localization, influencing its therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNCXOMIXTCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



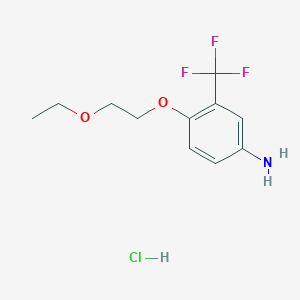
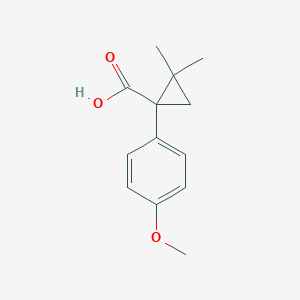
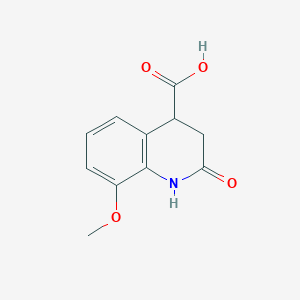
![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)


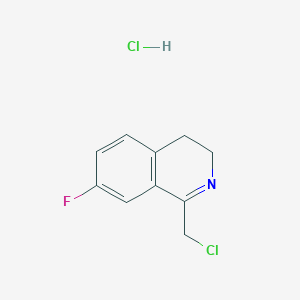
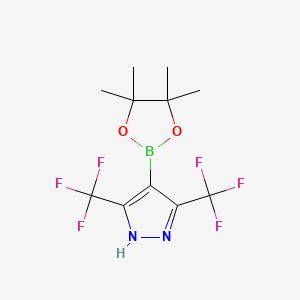
![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)



